molecular formula C18H19ClN2O B12023437 2-chloro-4-cyclohexyl-6-(pyridin-3-ylmethylideneamino)phenol CAS No. 401615-74-5

2-chloro-4-cyclohexyl-6-(pyridin-3-ylmethylideneamino)phenol

Katalognummer: B12023437
CAS-Nummer: 401615-74-5
Molekulargewicht: 314.8 g/mol
InChI-Schlüssel: ZVQPLNYKKFHTCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-4-cyclohexyl-6-(pyridin-3-ylmethylideneamino)phenol is a complex organic compound with the molecular formula C18H19ClN2O and a molecular weight of 314.818. This compound is known for its unique structure, which includes a chloro-substituted phenol ring, a cyclohexyl group, and a pyridin-3-ylmethylideneamino group. It is often used in early discovery research due to its rare and unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-cyclohexyl-6-(pyridin-3-ylmethylideneamino)phenol typically involves nucleophilic aromatic substitution reactionsThe final step involves the formation of the pyridin-3-ylmethylideneamino group through a condensation reaction with pyridine-3-carbaldehyde .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-4-cyclohexyl-6-(pyridin-3-ylmethylideneamino)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2-chloro-4-cyclohexyl-6-(pyridin-3-ylmethylideneamino)phenol is primarily used in scientific research, including:

Wirkmechanismus

The mechanism of action of 2-chloro-4-cyclohexyl-6-(pyridin-3-ylmethylideneamino)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyridin-3-ylmethylideneamino group can interact with metal ions and enzymes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-chloro-4-cyclohexyl-6-(pyridin-3-ylmethylideneamino)phenol is unique due to its combination of a chloro-substituted phenol ring, a cyclohexyl group, and a pyridin-3-ylmethylideneamino group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Eigenschaften

CAS-Nummer

401615-74-5

Molekularformel

C18H19ClN2O

Molekulargewicht

314.8 g/mol

IUPAC-Name

2-chloro-4-cyclohexyl-6-(pyridin-3-ylmethylideneamino)phenol

InChI

InChI=1S/C18H19ClN2O/c19-16-9-15(14-6-2-1-3-7-14)10-17(18(16)22)21-12-13-5-4-8-20-11-13/h4-5,8-12,14,22H,1-3,6-7H2

InChI-Schlüssel

ZVQPLNYKKFHTCM-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)C2=CC(=C(C(=C2)Cl)O)N=CC3=CN=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.